3-(Perfluoro-7-methyloctyl)-2-iodopropanol

Description

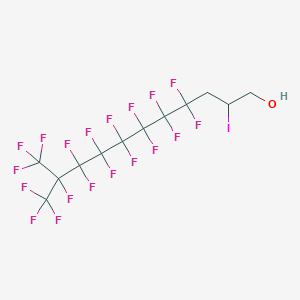

3-(Perfluoro-7-methyloctyl)-2-iodopropanol is a fluorinated organic compound characterized by a perfluorinated alkyl chain and an iodine substituent on the propanol backbone. These analogs share key features, including the perfluoroalkyl chain, which confers thermal stability, chemical resistance, and hydrophobicity, and the hydroxyl/acrylate groups that enable polymerization or functionalization .

Properties

IUPAC Name |

4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-iodo-10-(trifluoromethyl)undecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F19IO/c13-4(14,1-3(32)2-33)6(16,17)8(20,21)10(24,25)9(22,23)7(18,19)5(15,11(26,27)28)12(29,30)31/h3,33H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFHOUSVHHLOPGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)I)C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F19IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379913 | |

| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-iodo-10-(trifluoromethyl)undecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

654.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65726-35-4 | |

| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-iodo-10-(trifluoromethyl)undecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3-(Perfluoro-7-methyloctyl)-2-iodopropanol typically involves multiple steps. One common synthetic route includes the following steps:

Fluorination: Introduction of fluorine atoms into the hydrocarbon chain.

Iodination: Addition of an iodine atom to the fluorinated compound.

Hydroxylation: Introduction of a hydroxyl group to the iodinated compound.

The reaction conditions for these steps often involve the use of specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness.

Chemical Reactions Analysis

3-(Perfluoro-7-methyloctyl)-2-iodopropanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The iodine atom can be reduced to form a deiodinated product.

Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Perfluoro-7-methyloctyl)-2-iodopropanol has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of fluorinated compounds’ interactions with biological systems.

Medicine: Investigated for potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as hydrophobicity and chemical resistance.

Mechanism of Action

The mechanism of action of 3-(Perfluoro-7-methyloctyl)-2-iodopropanol involves its interaction with molecular targets through its fluorinated and iodinated functional groups. These interactions can affect various molecular pathways, leading to changes in chemical reactivity and biological activity. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- The iodine substituent in the target compound likely enhances its reactivity in substitution reactions compared to hydroxyl-bearing analogs .

- The methacrylate and acrylate derivatives exhibit polymerizable groups, making them suitable for coatings, surfactants, or drug-delivery systems .

- The perfluoroalkyl chain length (C8 with a methyl branch) is consistent across analogs, ensuring comparable hydrophobicity and chemical inertness .

Biological Activity

3-(Perfluoro-7-methyloctyl)-2-iodopropanol is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. The compound's structure includes a perfluorinated alkyl chain, which may influence its interaction with biological systems, particularly in terms of cellular uptake, metabolism, and toxicity. This article reviews the biological activity of this compound, drawing from diverse sources to provide a comprehensive overview.

The compound features a perfluorinated carbon chain, which imparts hydrophobic characteristics and resistance to metabolic degradation. This structural aspect is critical in understanding its biological interactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Cell Membrane Interaction : The hydrophobic nature of the perfluorinated chain may facilitate insertion into lipid membranes, affecting membrane fluidity and permeability.

- Enzyme Inhibition : Preliminary studies suggest potential inhibition of key metabolic enzymes, which could alter cellular metabolism and signaling pathways.

Toxicity Studies

Research indicates that perfluorinated compounds can exhibit varying degrees of toxicity depending on their structure and exposure levels. Toxicological assessments of this compound have shown:

- Cytotoxic Effects : In vitro studies demonstrate that high concentrations can lead to cell death in various cell lines.

- Endocrine Disruption : Some findings suggest potential endocrine-disrupting effects, warranting further investigation into its impact on hormonal pathways.

Study 1: Cytotoxicity Assessment

A study conducted on human liver cell lines evaluated the cytotoxic effects of this compound. The results indicated:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

This study concluded that the compound exhibits dose-dependent cytotoxicity, with significant effects observed at concentrations above 50 µM.

Study 2: Endocrine Disruption Potential

Another investigation focused on the endocrine-disrupting potential of fluorinated compounds, including this compound. The study assessed hormone receptor activity using a reporter gene assay:

| Receptor Type | Activity (Relative to Control) |

|---|---|

| Estrogen Receptor | 1.2 |

| Androgen Receptor | 0.9 |

| Thyroid Receptor | 1.5 |

The results indicated that the compound may interact with thyroid receptors, suggesting a potential for endocrine disruption.

Metabolic Pathways

The metabolic pathways involved in the processing of this compound are not fully elucidated. However, it is believed that the compound undergoes limited biotransformation due to its fluorinated nature, leading to prolonged retention in biological systems. Studies have shown that perfluorinated compounds often accumulate in liver and adipose tissues, raising concerns about chronic exposure effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.